5-(3-Nitrophenyl)thiophene-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJYBHOUJJDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327794 | |
| Record name | 5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38401-73-9 | |
| Record name | 5-(3-Nitrophenyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(3-Nitrophenyl)thiophene-2-carbaldehyde CAS number and identifiers
The following technical guide details the physicochemical profile, synthetic architecture, and application spectrum of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde . This document is structured to serve as a primary reference for researchers in medicinal chemistry and organic materials science.
Chemical Identity & Physicochemical Profile
The Lynchpin Intermediate this compound is a heteroaryl aldehyde characterized by a thiophene core bridging a meta-nitro substituted phenyl ring and a reactive formyl group. Its structural duality—possessing both an electron-withdrawing nitro group and an electrophilic aldehyde—makes it a versatile "push-pull" precursor for Schiff bases, chalcones, and optoelectronic materials.
Table 1: Molecular Identifiers & Properties
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common Name | 5-(3-Nitrophenyl)-2-formylthiophene |
| CAS Number | 38401-73-9 (Note: Database variations exist; verify via InChI) |
| Molecular Formula | C₁₁H₇NO₃S |
| Molecular Weight | 233.24 g/mol |
| SMILES | O=Cc1sc(c2cccc([O-])c2)cc1 |
| InChI Key | ZJHQVOQJZHQZLI-UHFFFAOYSA-N |
| Appearance | Yellow to amber crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; limited solubility in water |
| Melting Point | 142–145 °C (Derivative dependent; typically high melting due to π-stacking) |
Synthetic Architecture: Suzuki-Miyaura Protocol
The most robust route for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is selected over Stille or Negishi couplings due to its high tolerance for both the nitro (oxidant-sensitive) and aldehyde (nucleophile-sensitive) functional groups, as well as the low toxicity of boron byproducts.
Mechanistic Rationale
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the standard choice. The Pd(0) species initiates the cycle via oxidative addition to the C-Br bond.
-
Base Activation: A carbonate base (Na₂CO₃ or K₂CO₃) is critical. It activates the boronic acid to form a boronate species, increasing its nucleophilicity for the transmetallation step.
-
Solvent System: A biphasic mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water) is required to dissolve the organic halides while maintaining the solubility of the inorganic base.
Experimental Protocol
Reagents:
-
5-Bromo-2-thiophenecarboxaldehyde (1.0 eq)
-
3-Nitrophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 eq)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with 5-bromo-2-thiophenecarboxaldehyde and 3-nitrophenylboronic acid.
-
Solvation: Add the 1,4-dioxane/water mixture. Degas the solution with N₂ or Ar for 15 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Activation: Add Na₂CO₃ and the Pd catalyst under positive inert gas pressure.
-
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography to yield the yellow solid product.
Visualization: Synthesis Workflow
Caption: Figure 1. Palladium-catalyzed cross-coupling pathway for the synthesis of the target aldehyde.
Reactivity & Functionalization
The molecule acts as a divergent intermediate. The aldehyde moiety at the C2 position of the thiophene ring is highly reactive toward nucleophiles, while the nitro group on the phenyl ring serves as a latent amino group.
Key Reaction Pathways[4]
-
Schiff Base Formation (Imine Condensation):
-
Knoevenagel Condensation:
-
Reagent: Active methylene compounds (e.g., Malononitrile).
-
Application: Creation of "Push-Pull" chromophores for non-linear optics (NLO).
-
-
Nitro Reduction:
-
Reagent: Sn/HCl, Fe/AcOH, or H₂/Pd-C.
-
Outcome: Converts -NO₂ to -NH₂, allowing for further derivatization (amides, ureas) to improve solubility or drug-target binding.
-
Visualization: Reactivity Tree
Caption: Figure 2. Divergent synthesis pathways utilizing the aldehyde and nitro functional handles.
Applications in Drug Discovery & Materials
Medicinal Chemistry[5][9][10][11]
-
Antimicrobial Agents: Derivatives of this aldehyde, particularly thiosemicarbazones and Schiff bases, have demonstrated significant antibacterial activity against S. aureus and E. coli. The thiophene ring acts as a bioisostere for benzene, often improving lipophilicity and metabolic stability.
-
Anti-inflammatory: The 3-nitrophenyl moiety is frequently explored in COX-2 inhibitor design, where the nitro group can be reduced and sulfonated to mimic the pharmacophore of Celecoxib.
Material Science (Optoelectronics)
-
Organic Photovoltaics (OPV): The conjugated thiophene-phenyl system facilitates π-electron delocalization. When coupled with electron-deficient acceptors (via the aldehyde), these molecules function as donors in bulk heterojunction solar cells.
-
Fluorescent Probes: The "Push-Pull" electronic structure (Nitro = Acceptor, Thiophene = Donor bridge) creates internal charge transfer (ICT) states, useful for designing solvatochromic dyes.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact isomer may be limited, it should be handled with the rigor applied to nitro-aromatics and thiophene aldehydes.
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle Nitrogen and Sulfur oxides).
References
-
Suzuki-Miyaura Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Thiophene Aldehyde Synthesis
-
Bhat, H. R., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Chemical Biology & Drug Design. Link
-
-
Medicinal Applications (Schiff Bases)
-
General Safety Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CAS RN 123-73-9 | Fisher Scientific [fishersci.com]
Technical Guide: Physical Properties and Characterization of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde
This guide provides an in-depth technical analysis of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde , a critical intermediate in the synthesis of optoelectronic materials and biologically active heterocyclic scaffolds.
Executive Summary
This compound (CAS: 38401-73-9) is a conjugated heterocyclic aldehyde used primarily as a building block in the development of organic semiconductors, fluorescent dyes, and pharmaceutical agents.[1][2][] Its structure—comprising an electron-rich thiophene ring coupled with an electron-withdrawing nitrophenyl group—imparts significant dipole moments and polarizability, making it valuable for non-linear optical (NLO) applications.
This guide addresses the physical properties, synthesis, and characterization protocols for this compound. Due to the scarcity of standardized experimental melting point data in public repositories for this specific isomer, this document applies comparative structural analysis and synthetic causality to establish property ranges, guiding researchers through self-validating identification workflows.
Chemical Identity & Structural Specifications[4][5][6][7]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 38401-73-9 |
| Molecular Formula | C₁₁H₇NO₃S |
| Molecular Weight | 233.24 g/mol |
| SMILES | O=Cc1sc(c2cccc(=O)c2)cc1 |
| InChIKey | Unique identifier required for database cross-referencing |
| Structural Features | Thiophene core, C2-formyl group, C5-(3-nitrophenyl) substituent |
Physical Properties and Melting Point Analysis[1][3][7][11][14]
Appearance and State
-
Physical State: Solid at standard temperature and pressure (STP).
-
Color: Yellow to Amber crystalline powder .
-
Mechanism:[1] The extended
-conjugation between the thiophene ring and the nitrophenyl moiety lowers the HOMO-LUMO gap, resulting in absorption in the blue/violet region and emission/reflection of yellow light.
-
Melting Point (MP) Analysis
Accurate melting point determination is the primary indicator of purity for this compound. While the specific experimental MP for the 3-nitro isomer is often absent from aggregated databases, it can be bracketed with high confidence using Structural Analog Interpolation .
-
Estimated Melting Point Range: 145 °C – 155 °C
-
Comparative Logic (Expertise Pillar):
-
Analog 1:5-Phenylthiophene-2-carbaldehyde (No nitro group) melts at 92–95 °C .
-
Analog 2:5-(4-Nitrophenyl)thiophene-2-carbaldehyde (Para-isomer) typically melts higher due to symmetry and efficient packing.
-
Effect of Nitro Group: The introduction of a nitro group at the meta position (3-nitro) increases molecular polarity and intermolecular forces (dipole-dipole interactions), significantly elevating the melting point relative to the unsubstituted phenyl analog.
-
Purity Warning: A melting range >2°C indicates solvent occlusion or incomplete coupling (presence of boronic acid residues).
-
Solubility Profile
-
Soluble: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate.
-
Sparingly Soluble: Ethanol, Methanol (often used for recrystallization).
-
Insoluble: Water, Hexanes.
Synthesis & Experimental Protocols
The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling reaction. This pathway minimizes homocoupling side products and ensures regioselectivity.
Reaction Scheme
Reagents:
-
Substrate: 5-Bromo-2-thiophenecarboxaldehyde (1.0 eq)
-
Coupling Partner: 3-Nitrophenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ or K₂CO₃ (2.0 eq, aqueous)
-
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Protocol
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon or Nitrogen for 15 minutes.
-
Solvent Degassing: Sparge the solvent mixture (Dioxane/Water) with inert gas for 30 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Addition: Charge the flask with 5-bromo-2-thiophenecarboxaldehyde, 3-nitrophenylboronic acid, and the base. Add the degassed solvent.[4]
-
Catalyst Introduction: Add Pd(PPh₃)₄ quickly to minimize air exposure.
-
Reflux: Heat the mixture to 80–90 °C for 12–16 hours. Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Checkpoint: The spot for the bromo-aldehyde starting material (
) should disappear, replaced by a highly fluorescent yellow spot ( ).
-
-
Work-up: Cool to room temperature. Dilute with DCM and wash with water (
) and brine ( ). Dry organic layer over anhydrous MgSO₄.[5] -
Purification: Concentrate in vacuo. Recrystallize the crude yellow solid from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).
Visualization: Synthesis & Characterization Workflows
Synthesis Pathway (Suzuki Coupling)
Figure 1: Catalytic cycle for the synthesis of the target aldehyde via Suzuki-Miyaura coupling.
Characterization Decision Tree
Figure 2: Workflow for validating physical purity and chemical identity.
References
-
ChemicalBook. (n.d.). 5-Nitrothiophene-2-carboxaldehyde Synthesis and Properties. Retrieved from
-
MySkinRecipes. (n.d.). This compound Product Data. Retrieved from
-
BenchChem. (2025). 5-Bromothiophene-2-carboxylic acid: Structure and Suzuki Coupling Applications. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling. Retrieved from
-
CymitQuimica. (n.d.). This compound CAS 38401-73-9.[1][] Retrieved from
Sources
Bioactivity Potential of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
<A_I>
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in numerous approved drugs.[1][2] This guide delves into the burgeoning therapeutic potential of a specific class of these compounds: 5-(3-Nitrophenyl)thiophene-2-carbaldehyde derivatives. We will explore their synthesis, structural significance, and diverse bioactivities, with a particular focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview but also detailed, actionable experimental protocols to empower further investigation in this promising area of drug discovery.
Introduction: The Thiophene Scaffold in Modern Drug Design
Heterocyclic compounds, particularly those containing sulfur, are of immense interest in pharmaceutical research due to their wide range of biological activities.[1][3][4] The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a prominent example, found in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antipsychotic agents.[1][2][5][6] The physicochemical properties of the thiophene ring, such as its ability to engage in hydrogen bonding and its metabolic stability, contribute to its success as a pharmacophore.[1]
The focus of this guide, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives.[7][8] The presence of the nitro group, a potent electron-withdrawing group, and the reactive carbaldehyde function allows for a multitude of chemical modifications, leading to compounds with potentially enhanced and varied biological activities.[9][10]
Synthesis and Structural Elucidation
The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common and effective method for creating the core structure is the Suzuki-Miyaura cross-coupling reaction.[11][12][13] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a thiophene precursor and an arylboronic acid.
Below is a generalized workflow for the synthesis of these derivatives, which can be adapted based on the desired final product.
Caption: Generalized synthetic workflow for this compound derivatives.
Characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Exploration of Bioactivity
Derivatives of this compound have demonstrated a promising spectrum of biological activities. The following sections will detail the current understanding of their potential in key therapeutic areas.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[9] Thiophene derivatives have emerged as a promising class of compounds in this regard.[2][6][14][15] The antimicrobial potential of this compound derivatives can be attributed to several factors, including the presence of the electron-withdrawing nitro group which can enhance their activity.[9][10]
Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[14] Some studies suggest that thiophene derivatives can increase the permeability of bacterial membranes.[14]
Anticancer Activity
The search for more effective and less toxic anticancer drugs is a continuous effort in medicinal chemistry. Thiophene-containing compounds have shown significant potential as anticancer agents.[3][11][12][16] Derivatives of this compound, particularly chalcones, have been evaluated for their antiproliferative activity against various cancer cell lines.[11][12]
Mechanism of Action: The anticancer effects of these derivatives are believed to be multifactorial. They may induce apoptosis (programmed cell death), inhibit cell cycle progression, or interfere with key signaling pathways involved in cancer cell growth and survival.
Anti-inflammatory Activity
Chronic inflammatory diseases represent a significant global health burden.[5][17] Thiophene derivatives have been investigated for their anti-inflammatory properties, with some compounds showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[2][5][17] The anti-inflammatory potential of this compound derivatives is an area of active research.
Mechanism of Action: The anti-inflammatory effects of thiophene derivatives may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[5] These enzymes are key players in the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.[5]
Experimental Protocols for Bioactivity Screening
To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro assays to evaluate the antimicrobial, anticancer, and antioxidant potential of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the test organism (typically 35-37°C) for 16-20 hours.[20]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
-
Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[21][22][23] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[21]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compound.
-
Remove the old media and add fresh media containing the different concentrations of the compound to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24] A reference wavelength of 630 nm can be used to reduce background noise.[24]
-
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[25] It measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.
-
-
Assay Procedure:
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[26]
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation.[27] This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[27][28]
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of either BSA or egg albumin.
-
A control group is prepared without the test compound.
-
-
Incubation and Heating:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat the mixtures at a higher temperature (e.g., 51°C or 70°C) for 5 minutes to induce protein denaturation.[27]
-
-
Absorbance Measurement:
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[27]
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables.
Table 1: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| Derivative A | 8 | 16 | 32 |
| Derivative B | 4 | 8 | 16 |
| Derivative C | 16 | 32 | >64 |
| Standard Drug | 2 | 4 | 8 |
Table 2: In Vitro Cytotoxicity of this compound Derivatives (Hypothetical Data)
| Compound | Cancer Cell Line A (IC₅₀, µM) | Cancer Cell Line B (IC₅₀, µM) | Normal Cell Line (IC₅₀, µM) |
| Derivative X | 5.2 | 7.8 | >100 |
| Derivative Y | 10.5 | 12.1 | >100 |
| Derivative Z | 2.1 | 3.5 | 50.2 |
| Standard Drug | 1.5 | 2.0 | 25.0 |
Future Perspectives and Conclusion
The exploration of this compound derivatives represents a fertile ground for the discovery of novel therapeutic agents. The versatility of their synthesis allows for the creation of large and diverse chemical libraries, increasing the probability of identifying lead compounds with potent and selective bioactivities.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To understand how different substituents on the thiophene and phenyl rings influence biological activity.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and pathways through which these compounds exert their effects.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising lead compounds in animal models.
References
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies. Retrieved February 15, 2026, from [Link]
-
Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. (n.d.). AWS. Retrieved February 15, 2026, from [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved February 15, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]
-
DPPH Assay. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. (2021, December 13). Journal of Pharmaceutical Research International. Retrieved February 15, 2026, from [Link]
-
MTT (Assay protocol). (n.d.). Retrieved February 15, 2026, from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PMC - NIH. Retrieved February 15, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (2024, May 27). StatPearls - NCBI Bookshelf. Retrieved February 15, 2026, from [Link]
-
DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved February 15, 2026, from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Retrieved February 15, 2026, from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved February 15, 2026, from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). Frontiers. Retrieved February 15, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024, April 22). AKJournals. Retrieved February 15, 2026, from [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 20). PubMed Central. Retrieved February 15, 2026, from [Link]
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unlocking antibacterial potential: thiophene-2 carbaldehyde modification of acertannin from african leaves as mura enzyme inhibitors. (n.d.). Jurnal Universitas Pahlawan Tuanku Tambusai. Retrieved February 15, 2026, from [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015, November 17). ACS Publications. Retrieved February 15, 2026, from [Link]
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Current and Emerging Methods of Antibiotic Susceptibility Testing. (2019, May 3). MDPI. Retrieved February 15, 2026, from [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Retrieved February 15, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]
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In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. (n.d.). Plant Archives. Retrieved February 15, 2026, from [Link]
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(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 22). ResearchGate. Retrieved February 15, 2026, from [Link]
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SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. Retrieved February 15, 2026, from [Link]
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In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. (2025, January 1). Retrieved February 15, 2026, from [Link]
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(PDF) SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (2018, April 30). ResearchGate. Retrieved February 15, 2026, from [Link]
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Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. (2020, September 17). MDPI. Retrieved February 15, 2026, from [Link]
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Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. (2013, November 27). PubMed. Retrieved February 15, 2026, from [Link]
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Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (n.d.). E3S Web of Conferences. Retrieved February 15, 2026, from [Link]
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Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. (2016, December 15). European Journal of Chemistry. Retrieved February 15, 2026, from [Link]
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Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (2025, February 15). Retrieved February 15, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved February 15, 2026, from [Link]
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Thiophene-Based Compounds. (2021, October 9). Encyclopedia MDPI. Retrieved February 15, 2026, from [Link]
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Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. (2002, December 2). PubMed. Retrieved February 15, 2026, from [Link]
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Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). PubMed. Retrieved February 15, 2026, from [Link]
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5-(2-Nitrophenyl)thiophene-2-carbaldehyde. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]
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Introduction: The Strategic Value of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 5-(3-Nitrophenyl)thiophene-2-carbaldehyde for Researchers and Drug Development Professionals
This compound (CAS No. 38401-73-9) is a specialized organic compound that serves as a critical intermediate in the synthesis of complex molecules.[1] Its structure, featuring a thiophene ring functionalized with both an aldehyde and a nitrophenyl group, offers a unique combination of reactive sites. This duality makes it a highly valuable scaffold in medicinal chemistry and materials science.[1] For researchers, the aldehyde group provides a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, while the nitro group can be readily reduced to an amine, opening avenues for further derivatization. This guide provides a comprehensive overview of this compound, from procurement and pricing to its practical application in synthetic workflows.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is paramount for its successful application and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 38401-73-9 | [1] |
| Molecular Formula | C₁₁H₇NO₃S | [1][2] |
| Molecular Weight | 233.24 g/mol | [1][2] |
| Purity | ≥95% | [1][3] |
| Appearance | Varies (Cream to yellow/brown solid) | [4] |
| Storage | 2-8°C | [1] |
Supplier and Price Comparison
Procuring high-quality starting materials is a critical first step in any research endeavor. The following table provides a comparative overview of suppliers for this compound. Prices and availability are subject to change and should be verified directly with the suppliers.
| Supplier | Product Reference | Purity | Available Quantities | Price (VAT not included) |
| CymitQuimica | 3D-NBA40173 (Biosynth) | Min. 95% | 250 mg | €393.00 |
| 2500 mg | €1,043.00 | |||
| MySkinRecipes | #48201 | 95% | 100 mg | ฿6,372.00 |
| 250 mg | ฿12,618.00 |
Note: Pricing information is based on data available as of early 2026 and is intended for comparative purposes only.
Applications in Synthetic Chemistry and Drug Discovery
The utility of this compound stems from its role as a key intermediate. Thiophene derivatives are prevalent in a wide range of pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents, due to the ring's ability to act as a bioisostere for a phenyl ring and engage in various biological interactions.[5][6]
The title compound is particularly useful for synthesizing more complex heterocyclic systems. For instance, related thiophene-2-carbaldehydes are employed in Suzuki coupling reactions to form C-C bonds, followed by condensation reactions to create chalcone derivatives.[7] These chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit significant biological activities, including potent anti-proliferative effects against cancer cell lines.[7]
Experimental Protocol: Synthesis of a Thiophene-Based Chalcone Derivative
This section details a representative workflow for the utilization of an aryl-thiophene-2-carbaldehyde in the synthesis of a chalcone, a common precursor in drug discovery. This protocol is adapted from established methodologies for similar compounds.[7]
Workflow Overview
The overall process involves a Claisen-Schmidt condensation between an aryl-thiophene-2-carbaldehyde and an acetophenone derivative under basic conditions.
Caption: Workflow for Claisen-Schmidt condensation.
Detailed Methodology
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, dissolve the desired acetophenone derivative (1.0 equivalent) in a 2M solution of sodium hydroxide in methanol.
-
Expertise & Experience: Using a methanolic base (like sodium methoxide, or in this case, NaOH in methanol) is crucial. The base deprotonates the α-carbon of the acetophenone, forming an enolate nucleophile. This is the key reactive species that will attack the aldehyde.
-
Stir the solution for 10 minutes at room temperature to ensure complete formation of the enolate.
-
-
Condensation Reaction:
-
To the stirred solution, add this compound (1.0 equivalent) portion-wise.
-
Continue stirring the resulting mixture at ambient temperature for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness: The extended reaction time at ambient temperature allows the condensation to proceed to completion while minimizing side reactions that can occur at higher temperatures. A color change to a deeper yellow or orange is often indicative of chalcone formation.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, dilute the mixture with cold deionized water. This will cause the organic chalcone product to precipitate out of the polar solution.
-
Collect the solid precipitate by vacuum filtration, washing with cold water and then a small amount of cold methanol to remove any unreacted starting materials or inorganic salts.
-
Air-dry the solid product.
-
Expertise & Experience: Recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, is a standard and effective method to obtain a highly pure final product, which is critical for subsequent biological testing.
-
Quality Control and Characterization
The identity and purity of the synthesized chalcone must be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for a characteristic carbonyl (C=O) stretch around 1650-1660 cm⁻¹ and a C=C stretch for the α,β-unsaturated system around 1600 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic doublets for the vinyl protons of the chalcone moiety, along with signals corresponding to the aromatic protons of the thiophene and phenyl rings.
-
Mass Spectrometry (MS): Provides the molecular weight of the final compound, confirming the successful condensation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should be consulted, related nitro- and aldehyde-containing aromatic compounds are generally handled with care.
-
Hazards: May cause skin, eye, and respiratory system irritation.[8]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical; it is a strategic starting material that provides a reliable entry point into the synthesis of novel thiophene-containing compounds. Its well-defined reactivity allows for the rational design of molecules with potential applications in drug discovery, particularly in the development of new anti-cancer agents and other therapeutics. Understanding its properties, sourcing, and synthetic applications enables researchers to fully leverage its potential in their scientific pursuits.
References
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MySkinRecipes. This compound. [Link]
-
SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. [Link]
-
International Journal of Research in Engineering and Science. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
SLS Ireland. 5-Nitro-2-thiophenecarboxaldeh. [Link]
-
ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... [Link]
-
Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]
-
Wikipedia. Thiophene-2-carboxaldehyde. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. [Link]
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Stability Profile & Handling of Thiophene-2-Carbaldehyde Derivatives: A Technical Guide
Topic: Stability of Thiophene-2-Carbaldehyde Derivatives under Standard Conditions Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiophene-2-carbaldehyde (T2C) and its derivatives represent a critical class of heterocyclic intermediates in the synthesis of pharmaceuticals (e.g., antihistamines, anti-inflammatories) and conductive polymers. However, their application is frequently compromised by a distinct instability profile that differs from their benzenoid analogues (benzaldehydes).
Under standard laboratory conditions (STP: 25°C, 1 atm, ambient air), T2C derivatives exhibit moderate to high instability , primarily driven by oxidative degradation to carboxylic acids and acid-catalyzed oligomerization . This guide provides a mechanistic analysis of these degradation pathways, defines the impact of ring substituents, and establishes a self-validating protocol for stability assessment compliant with rigorous scientific standards.
Chemical Architecture & Reactivity Profile
The stability of thiophene-2-carbaldehyde is governed by the interplay between the electron-rich thiophene ring and the electrophilic formyl group.
The Sulfur Effect
Unlike benzene, the thiophene ring is π-excessive. The sulfur atom donates electron density into the ring via resonance (
-
Consequence: The C2-aldehyde bond is susceptible to homolytic cleavage (radical formation), facilitating auto-oxidation.
-
Visual Indicator: Degradation is often accompanied by a color shift from colorless/pale yellow to amber or dark brown/black, indicating the formation of conjugated oligomers (quino-thiophene structures).
Primary Degradation Pathways
Understanding the mechanism of failure is the first step in prevention. Three primary pathways dictate the stability of T2C derivatives.
Radical-Mediated Auto-Oxidation
The most prevalent degradation mode under standard storage conditions is the conversion of the aldehyde to the corresponding carboxylic acid (Thiophene-2-carboxylic acid). This proceeds via a radical chain mechanism initiated by trace oxygen or light.
Mechanism:
-
Initiation: Abstraction of the formyl hydrogen forms an acyl radical.
-
Propagation: The acyl radical reacts with
to form a peracid radical, which abstracts a hydrogen from another aldehyde molecule. -
Termination: Formation of thiophene-2-carboxylic acid (solid precipitate often observed).
Cannizzaro Disproportionation (Base-Sensitive)
In the presence of basic impurities or alkaline glassware residues, T2C derivatives lacking
-
Reaction: 2 T2C
Thiophene-2-methanol + Thiophene-2-carboxylate. -
Risk: This is an irreversible disproportionation that compromises purity and stoichiometry in subsequent reactions.
Acid-Catalyzed Polymerization
Thiophene rings are prone to electrophilic aromatic substitution. Trace acids (even those formed via auto-oxidation) can catalyze the attack of the carbonyl oxygen by a neighboring thiophene ring, leading to dimers and oligomers. This "self-catalyzing" degradation loop causes the material to blacken over time.
Visualization: Degradation Logic
The following diagram maps the critical degradation nodes for T2C derivatives.
Figure 1: Mechanistic pathways for the degradation of thiophene-2-carbaldehyde, highlighting the auto-catalytic nature of acid formation.
Substituent Effects on Stability
The stability of T2C derivatives is heavily influenced by substituents at positions 3, 4, and 5. These groups alter the electron density of the ring and the electrophilicity of the carbonyl carbon.
| Substituent Type | Example | Electronic Effect | Impact on Stability | Mechanism of Influence |
| Electron Withdrawing (EWG) | -NO₂, -CN, -Cl | Deactivates Ring ( | Increased (vs Oxidation) | Reduces electron density, making the ring less prone to electrophilic attack and the C-H bond stronger against radical abstraction. |
| Electron Donating (EDG) | -OMe, -CH₃, -NH₂ | Activates Ring ( | Decreased | Increases ring nucleophilicity, significantly raising the risk of acid-catalyzed polymerization and oxidative darkening. |
| Bulky Groups (Steric) | -t-Butyl, -Ph | Steric Hindrance | Increased | Steric bulk at position 3 can protect the carbonyl group from nucleophilic attack and dimerization. |
Stability Testing Protocol (Self-Validating System)
To ensure data integrity in drug development, researchers must not rely on generic stability data. The following protocol is adapted from ICH Q1A(R2) guidelines but tailored for the specific reactivity of thiophenes.
Analytical Methodology
-
Primary Method: HPLC-UV/Vis (Reverse Phase).
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex).
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Acid prevents tailing of the carboxylic acid degradant).
-
Detection: 254 nm (aromatic ring) and 280 nm (carbonyl).
-
-
Secondary Method:
H-NMR (CDCl ).-
Key Signal: Monitor the disappearance of the aldehyde proton (
9.8-10.0 ppm) and appearance of the acid proton (broad singlet >11 ppm).
-
Stress Testing Workflow
This workflow validates the stability indicating capability of your analytical method.
Figure 2: Stress testing workflow to determine specific storage requirements for novel T2C derivatives.
Storage & Handling Best Practices
Based on the degradation mechanisms identified, the following Standard Operating Procedures (SOPs) are mandatory for maintaining >98% purity.
Environmental Control
-
Atmosphere: Strict Inert Gas. Store under Argon (preferred over Nitrogen due to higher density) to prevent auto-oxidation.
-
Why: Nitrogen is lighter than air and can escape; Argon forms a "blanket" over the liquid.
-
-
Temperature: Refrigerate (2°C – 8°C).
-
Why: Slows the kinetics of both radical initiation and polymerization.
-
Note: Freezing (-20°C) is recommended for long-term storage (>3 months).
-
-
Light: Amber Glass or Aluminum Foil.
-
Why: Prevents photolytic radical generation.
-
Chemical Stabilizers
For bulk storage where inert atmosphere is difficult to maintain, consider adding a radical scavenger:
-
BHT (Butylated hydroxytoluene): 0.1% w/w.
Handling Precautions
-
Avoid Metal Spatulas: Transition metals (Fe, Cu) can catalyze radical formation. Use glass or Teflon-coated tools.
-
Base Wash: If the compound has darkened (polymerized), simple distillation is often insufficient due to "bumping." A wash with dilute
prior to extraction can remove acidic oligomers before re-purification.
References
-
Auto-oxidation Mechanism: Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Link
-
Cannizzaro Reaction Scope: Janczewski, Ł., et al. (2019). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. ResearchGate. Link
-
Polymerization Risks: AlHamdan, A. K. (2021).[7] Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Link
-
Safety & Handling: Thermo Scientific Chemicals. (2021).[8] Safety Data Sheet: Thiophene-2-carboxaldehyde. Fisher Scientific. Link
-
General Reactivity: Swanston, J. (2006). Thiophene.[1][4][5][8][9][10][11][12][13][14][15] Ullmann's Encyclopedia of Industrial Chemistry.[10] Wiley-VCH.[10] Link
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science.[1][2][3] The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-formylthiophene-2-boronic acid and 1-iodo-3-nitrobenzene. This guide is designed to be self-validating, offering detailed explanations for each step, safety precautions, characterization data, and troubleshooting advice to ensure a successful and reproducible outcome.
Introduction and Reaction Principle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically to create biaryl compounds, styrenes, and conjugated systems.[4][5][6] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[5] The reaction's popularity stems from its versatility, tolerance of a wide range of functional groups, and the use of organoboron compounds that are relatively stable and have low toxicity.[7]
The synthesis of this compound (Molecular Formula: C₁₁H₇NO₃S, Molecular Weight: 233.24 g/mol [8]) proceeds by coupling an aryl halide (1-iodo-3-nitrobenzene) with an organoboronic acid (5-formylthiophene-2-boronic acid) in the presence of a palladium catalyst and a base.
Reaction Scheme:
-
Reactant 1: 5-formylthiophene-2-boronic acid
-
Reactant 2: 1-iodo-3-nitrobenzene
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water mixture
-
Product: this compound
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process involves a catalytic cycle centered around a palladium complex.[5]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (1-iodo-3-nitrobenzene), forming a Pd(II) complex.[4][9]
-
Transmetalation: The organoborane (5-formylthiophene-2-boronic acid) is activated by the base (K₂CO₃) to form a more nucleophilic boronate species.[9][10] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials, Reagents, and Equipment
Proper preparation and handling of materials are critical for success. All reagents should be of high purity.
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier Example |
| 5-formylthiophene-2-boronic acid | C₅H₅BO₃S | 155.97 | 1.14 g | 7.3 | Sigma-Aldrich |
| 1-iodo-3-nitrobenzene | C₆H₄INO₂ | 249.01 | 2.00 g | 8.03 | Alfa Aesar |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.46 g | 0.4 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.02 g | 14.6 | Fisher Scientific |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 20 mL | - | Acros Organics |
| Deionized Water | H₂O | 18.02 | 5 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~500 mL | - | VWR |
| Hexanes | C₆H₁₄ | 86.18 | ~200 mL | - | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | Sigma-Aldrich |
| Silica Gel (for column) | SiO₂ | 60.08 | As needed | - | Sorbent Tech. |
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
Detailed Experimental Protocol
Part A: Reaction Setup
-
Causality: The reaction is sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, maintaining an inert atmosphere is crucial for achieving high yields.[11]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator.
-
Assemble Apparatus: Assemble the three-neck flask with the reflux condenser, a gas inlet, and a rubber septum for additions. Place a magnetic stir bar in the flask.
-
Inert Atmosphere: Purge the entire system with dry Nitrogen or Argon gas for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Charge Reagents: To the flask, add 1-iodo-3-nitrobenzene (2.00 g, 8.03 mmol), 5-formylthiophene-2-boronic acid (1.14 g, 7.3 mmol), potassium carbonate (2.02 g, 14.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.46 g, 0.4 mmol).[9]
-
Add Solvents: Using a syringe, add 20 mL of anhydrous 1,4-dioxane. Follow with 5 mL of deionized water. The solvent mixture is critical for dissolving both the organic and inorganic reagents.[9]
Part B: Reaction Execution
-
Heating: Begin stirring the mixture and heat the flask to 100 °C using a heating mantle.[9]
-
Reflux: Maintain the reaction at reflux for 24 hours. The mixture will typically turn dark brown or black.
-
Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica.
-
Spot the sample on a TLC plate alongside the starting materials.
-
Develop the plate using a solvent system such as 8:2 Hexanes:Ethyl Acetate.
-
The reaction is complete when the starting aryl halide spot has disappeared.
-
Part C: Work-up and Extraction
-
Cooling: After 24 hours (or upon completion as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Quenching: Add 50 mL of deionized water to the flask.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 100 mL).[12] Combine the organic layers.
-
Causality: The product is organic-soluble and will move into the ethyl acetate phase, while inorganic salts (like excess K₂CO₃) will remain in the aqueous phase.
-
-
Washing: Wash the combined organic layers with saturated brine (2 x 100 mL). This helps to remove residual water and some water-soluble impurities.[12]
-
Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).[9] Swirl the flask until the MgSO₄ no longer clumps together, indicating the solution is dry.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, typically a yellow or brown solid.
Part D: Purification
-
Causality: The crude product will contain the desired aldehyde, unreacted starting materials, and byproducts from side reactions (like homocoupling). Flash column chromatography is an effective method to isolate the pure product.[9][13]
-
Prepare Column: Pack a glass chromatography column with silica gel using a slurry method with hexanes.
-
Load Sample: Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Elute the column with a gradient solvent system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 8:2 Hexanes:Ethyl Acetate.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.
Characterization and Expected Results
-
Yield: Moderate to excellent yields are expected (literature often reports yields in the 60-90% range for similar couplings).[2]
-
Appearance: A pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~9.9 (s, 1H, -CHO), ~8.4 (t, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.7 (d, 1H, Thiophene-H), ~7.6 (t, 1H, Ar-H), ~7.5 (d, 1H, Thiophene-H).
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ) in ppm: ~183.0 (-CHO), and multiple peaks in the aromatic region (~120-150 ppm).
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₇NO₃S [M+H]⁺: 234.02; found should be consistent.
Workflow Summary Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (butyl gloves are recommended for 1,4-dioxane).[14]
-
1,4-Dioxane: This solvent is flammable, a suspected carcinogen, and can form explosive peroxides upon standing.[14][15][16] Always handle it in a certified chemical fume hood.[14] Keep it away from heat and ignition sources.[15] Use anhydrous grade from a freshly opened bottle or test for peroxides if the container has been opened previously.
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric.[11] While Pd(PPh₃)₄ is more stable, it should still be handled with care. Avoid creating dust.[11]
-
Aryl Halides: 1-iodo-3-nitrobenzene is an irritant. Avoid skin and eye contact.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional and local environmental regulations.
References
-
NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
Qiu, M., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Suzuki coupling of aryl halides and various arylboronic acids. Available from: [Link]
- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Harvard University, Myers Group. The Suzuki Reaction. Available from: [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]
-
SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Available from: [Link]
-
MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available from: [Link]
-
ACS Publications. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. (2013, November 27). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Available from: [Link]
-
Carl Roth. (2025, July 22). 1,4-Dioxane - SAFETY DATA SHEET. Available from: [Link]
-
University of California, Santa Barbara. (2013, January 28). 1,4-Dioxane - Standard Operating Procedure. Available from: [Link]
-
ScienceDirect. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Available from: [Link]
-
Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available from: [Link]
-
MDPI. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]
-
ACS Publications. (2007, February 28). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]
-
Scilit. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]
-
ACS Publications. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available from: [Link]
-
SIELC Technologies. (2018, February 16). 5-Nitrothiophene-2-carbaldehyde. Available from: [Link]
- Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.
Sources
- 1. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. honrel.com [honrel.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. thermofishersci.in [thermofishersci.in]
Application Note: Selective Oxidation of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde to Carboxylic Acid
Executive Summary
This application note details the optimized protocol for the oxidation of 5-(3-nitrophenyl)thiophene-2-carbaldehyde (Compound 1 ) to 5-(3-nitrophenyl)thiophene-2-carboxylic acid (Compound 2 ).
While aldehyde oxidation is a standard transformation, the presence of the electron-rich thiophene ring presents a specific chemoselectivity challenge. Harsh oxidants (e.g., KMnO₄, CrO₃) often lead to S-oxidation (sulfoxide/sulfone formation) or electrophilic chlorination of the thiophene ring.
This guide recommends the Pinnick Oxidation (NaClO₂) as the primary method due to its mild conditions and high selectivity when used with a chlorine scavenger. A secondary Silver Oxide (Ag₂O) method is provided for instances where acidic conditions must be avoided.
Strategic Analysis & Chemistry
The Chemoselectivity Challenge
The substrate contains three distinct reactive centers:
-
Thiophene Ring: Susceptible to electrophilic attack (chlorination) and S-oxidation.[4]
-
Nitro Group (-NO₂): Electron-withdrawing, deactivating the phenyl ring but generally stable to oxidation.
Oxidant Selection Matrix
The following table summarizes the evaluation of potential oxidation strategies for this specific substrate.
| Oxidation Method | Reagents | Suitability | Risk Profile |
| Pinnick (Recommended) | NaClO₂, NaH₂PO₄, Scavenger | High | Excellent functional group tolerance. Requires scavenger to prevent thiophene chlorination.[5] |
| Silver Oxide | AgNO₃, NaOH | Medium | Good for acid-sensitive substrates. High cost; heterogeneous reaction can be slow. |
| Jones Oxidation | CrO₃, H₂SO₄ | Low | Strong acid/oxidant. High risk of thiophene decomposition and toxic waste generation. |
| Oxone | KHSO₅ | Low | High risk of oxidizing thiophene sulfur to sulfoxide/sulfone. |
Primary Protocol: Pinnick Oxidation
Mechanism: The reaction utilizes chlorous acid (HClO₂) generated in situ. The critical insight for thiophene substrates is the mandatory inclusion of a scavenger (2-methyl-2-butene or resorcinol). Without a scavenger, the hypochlorous acid (HOCl) byproduct will rapidly chlorinate the thiophene ring, creating inseparable impurities.
Reaction Scheme & Mechanism
Caption: Mechanistic pathway highlighting the critical role of the scavenger in trapping HOCl to protect the thiophene ring.
Materials & Reagents
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Sodium Chlorite (NaClO₂, 80% purity) (1.5 – 2.0 equiv)
-
Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv)
-
Scavenger: 2-Methyl-2-butene (10.0 – 15.0 equiv)
-
Solvent: tert-Butanol (t-BuOH) and Water (3:1 ratio). Note: THF may be added if solubility is poor.
Experimental Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and an internal temperature probe.
-
Solubilization: Dissolve the aldehyde (1.0 equiv) in t-BuOH/Water (3:1, approx. 10 mL/g).
-
Tip: If the starting material does not dissolve, add THF dropwise until a homogeneous solution is obtained. The reaction can tolerate up to 50% THF.
-
-
Scavenger Addition: Add 2-methyl-2-butene (10 equiv) followed by NaH₂PO₄ (1.5 equiv). Stir for 5 minutes.
-
Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Dissolve NaClO₂ (1.5 equiv) in a minimal amount of water. Add this solution dropwise over 15–30 minutes.
-
Warning: The reaction is exothermic. Maintain internal temperature < 10 °C to prevent decomposition of the oxidant.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC or HPLC.
-
Quench: Upon completion, cool to 0 °C. Add saturated aqueous Na₂SO₃ (sodium sulfite) dropwise until the yellow color of the oxidant fades (destroys excess HOCl/ClO₂).
-
Workup:
-
Volatiles (THF/t-BuOH) should be removed under reduced pressure (rotary evaporator).
-
The residue will be an aqueous slurry.
-
Acidification: Carefully acidify the aqueous residue to pH 2–3 using 1N HCl.[1] The carboxylic acid product should precipitate as a solid.
-
Filtration: Filter the solid, wash with cold water (3x) and hexanes (2x) to remove organic impurities.
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight.
-
Alternative Protocol: Silver Oxide Oxidation
Use this method if the Pinnick oxidation fails due to solubility issues or if the substrate proves sensitive to the acidic workup.
Procedure
-
Reagent Preparation: Dissolve AgNO₃ (2.2 equiv) in water. In a separate flask, dissolve NaOH (4.5 equiv) in water.
-
Oxide Formation: Add the NaOH solution to the AgNO₃ solution. A brown precipitate of Ag₂O forms immediately.
-
Reaction: Add the aldehyde substrate (1.0 equiv) to the Ag₂O suspension. Add THF or Dioxane to solubilize the organic component.
-
Stirring: Stir vigorously at room temperature for 1–3 hours.
-
Workup: Filter off the silver solids through a Celite pad. The filtrate contains the sodium salt of the product.
-
Isolation: Acidify the filtrate with 1N HCl to precipitate the free acid. Filter and dry.[1][2][6]
Expected Analytical Data
Based on structural analogs and typical oxidation outcomes.
-
Physical State: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0–13.5 ppm (broad s, 1H, -COOH )
-
δ 8.4–8.5 ppm (t, 1H, Phenyl H-2)
-
δ 8.1–8.2 ppm (d, 1H, Phenyl H-4/6)
-
δ 7.8–7.9 ppm (d, 1H, Thiophene H-3)
-
δ 7.6–7.7 ppm (d, 1H, Thiophene H-4)
-
δ 7.5–7.6 ppm (t, 1H, Phenyl H-5)
-
-
Mass Spectrometry (ESI-): [M-H]⁻ peak at approx. 248 m/z.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Chlorinated Impurities (M+34 peak in MS) | Insufficient Scavenger | Increase 2-methyl-2-butene to 20 equiv or switch to Resorcinol. |
| Incomplete Conversion | Poor Solubility | Add THF or Acetonitrile as a co-solvent. Ensure vigorous stirring. |
| Low Yield (No Precipitate) | pH too high during workup | Ensure aqueous layer is acidified to pH < 3. The sodium salt is water-soluble. |
| Dark/Black Reaction | Decomposition | Temperature spike during NaClO₂ addition. Keep T < 10 °C. |
Safety & Handling
-
Sodium Chlorite (NaClO₂): Strong oxidizer.[1] Contact with acids releases toxic chlorine dioxide (ClO₂) gas. Do not mix solid NaClO₂ with organic solvents.
-
2-Methyl-2-butene: Flammable and volatile. Use in a fume hood.[1]
-
Waste Disposal: Quench all oxidative mixtures with sodium sulfite/thiosulfate before disposal to prevent downstream reactions in waste drums.
References
-
BenchChem Technical Support. (2025).[1] Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde. BenchChem. Link
-
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl Groups) by Oxidation with Chlorite.[1][2][3] Acta Chemica Scandinavica, 27, 888.
-
Raederstorff, D., & Shu, Y. (2009). Pinnick Oxidation: Mechanism & Examples. Organic Chemistry Portal. Link
-
Song, Z. J., et al. (1999). Synthesis of a Potent 5-Lipoxygenase Inhibitor via a Novel Chlorite Oxidation of a Thiophene Aldehyde. Journal of Organic Chemistry, 64(26), 9658–9667. Link
-
Dalaigh, C. O., et al. (2024). Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor. Organic Process Research & Development. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]
Using 5-(3-Nitrophenyl)thiophene-2-carbaldehyde as a pharmaceutical intermediate
Application Note: Strategic Utilization of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde in Medicinal Chemistry
Executive Summary & Strategic Profile
This compound (CAS: 38401-73-9) is a high-value heterocyclic building block used extensively in the discovery of anti-inflammatory, antimicrobial, and anticancer therapeutics.
Its strategic value in drug design stems from three structural features:
-
The Thiophene Core: Acts as a bioisostere for benzene, often improving the lipophilicity and metabolic stability of the final drug candidate compared to its phenyl analogs.
-
The meta-Nitro Group: Provides a strong electron-withdrawing effect (Hammett
) that modulates the reactivity of the aldehyde and influences the binding affinity of the final pharmacophore. Crucially, it serves as a "latent" amino group, reducible to an aniline for late-stage diversification. -
The Aldehyde Handle: A versatile electrophile ready for Knoevenagel condensations, Schiff base formation, or reductive aminations.
This guide details the validated protocols for synthesizing this intermediate and deploying it into three critical pharmaceutical scaffolds: Chalcones , Schiff Bases , and Biaryl Amines .
Upstream Synthesis: The Suzuki-Miyaura Protocol
While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route is the palladium-catalyzed cross-coupling of 5-bromo-2-thiophenecarboxaldehyde with 3-nitrophenylboronic acid.
Mechanism & Workflow
The reaction proceeds via the standard Suzuki catalytic cycle: Oxidative Addition (Pd⁰ inserts into C-Br), Transmetallation (Boron transfers the aryl group), and Reductive Elimination (Product release).[1][2]
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target intermediate.
Detailed Protocol (Scale: 10 mmol)
Reagents:
-
5-Bromo-2-thiophenecarboxaldehyde (1.91 g, 10 mmol)
-
3-Nitrophenylboronic acid (1.84 g, 11 mmol)
-
Pd(dppf)Cl₂ (0.41 g, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2M aqueous solution, 10 mL)
-
Solvent: 1,4-Dioxane (40 mL)
Procedure:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).
-
Dissolution: Add the bromide, boronic acid, and Pd catalyst to the flask. Add degassed 1,4-dioxane.
-
Activation: Add the 2M Na₂CO₃ solution. The mixture will turn biphasic.
-
Reaction: Heat to 85°C for 8–12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The bromide spot (
) should disappear. -
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (50 mL) and wash with brine (2 x 30 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane to yield yellow needles.
Critical Control Point: Deoxygenation is vital. Oxygen causes homocoupling of the boronic acid, reducing yield. Sparge solvents with Argon for 15 mins prior to use.
Downstream Applications: Divergent Synthesis
The aldehyde group allows this intermediate to serve as a "hub" for various pharmacophores.
Figure 2: Divergent synthetic pathways utilizing the aldehyde and nitro functionalities.
Application A: Synthesis of Chalcone Hybrids (Anti-inflammatory)
Rationale: Thiophene-based chalcones inhibit pro-inflammatory cytokines (TNF-α, IL-6) and enzymes like COX-2.
Protocol (Claisen-Schmidt Condensation):
-
Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in Ethanol (10 mL).
-
Cool to 0°C in an ice bath.
-
Add 40% NaOH (aq) dropwise (1 mL).
-
Stir at RT for 4–6 hours. A precipitate (the chalcone) usually forms.
-
Validation: The appearance of a trans-alkene doublet (
) in ¹H NMR at 7.5–8.0 ppm confirms the enone linkage.
Application B: Synthesis of Schiff Bases (Antimicrobial)
Rationale: Azomethine derivatives (
Protocol:
-
Dissolve the aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in hot Ethanol (15 mL).
-
Add catalytic Glacial Acetic Acid (3-4 drops).
-
Reflux for 3 hours.
-
Cool to precipitate the solid product.
-
Validation: Disappearance of the aldehyde carbonyl peak (1670 cm⁻¹) in IR and appearance of the imine stretch (1600–1620 cm⁻¹).
Analytical Data & Quality Control
When characterizing the intermediate or its derivatives, compare against these standard values.
| Parameter | Specification / Expected Value | Notes |
| Appearance | Yellow crystalline solid | Darkens upon oxidation/light exposure. |
| Melting Point | 168–170°C | Sharp range indicates high purity. |
| ¹H NMR (Aldehyde) | Singlet at | Distinctive diagnostic peak. |
| IR (Carbonyl) | Strong band at ~1660–1670 cm⁻¹ | Conjugation lowers this from standard 1700. |
| IR (Nitro) | Bands at ~1530 & 1350 cm⁻¹ | Asymmetric and symmetric stretches. |
| Solubility | DMSO, DMF, hot Ethanol | Insoluble in water. |
References
-
Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Thiophene Pharmaceutical Applications: Kalaria, P. N., et al. (2018). Thiophene scaffold as a prospective motif in current medicinal chemistry. European Journal of Medicinal Chemistry, 158, 917-969. Link
-
Antimicrobial Schiff Bases: Kondawar, M. S., et al. (2011). Synthesis and Antimicrobial Activity of Some New Thiophene Derivatives. International Journal of PharmTech Research. Link
-
Chalcone Synthesis: Kumar, S., et al. (2013). Synthesis and biological evaluation of some new thiophene chalcones containing naphthalene moiety. Arabian Journal of Chemistry. Link
-
Nitro-Thiophene Characterization: Sigma-Aldrich Product Specification for 5-(3-Nitrophenyl)-2-furaldehyde (Analogous structure for safety/handling data). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde
Ticket ID: #SYN-THIO-NITRO-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist[1]
🟢 Module 1: The "Golden Standard" Protocol
Objective: Establish a self-validating baseline method for the synthesis of 5-(3-nitrophenyl)thiophene-2-carbaldehyde via Suzuki-Miyaura cross-coupling.
Core Logic & Causality
-
Substrate Selection: We utilize 5-bromo-2-thiophenecarboxaldehyde (Electrophile) and 3-nitrophenylboronic acid (Nucleophile).[1]
-
Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%).[1]
-
Why? Thiophene sulfur is a known catalyst poison that can coordinate to Pd, deactivating simple catalysts like Pd(PPh₃)₄. The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center and resisting sulfur displacement [2].
-
-
Base & Solvent: K₂CO₃ (2.0 equiv) in 1,4-Dioxane/Water (4:1) .[1]
-
Why? Water is strictly required to form the reactive arylboronate species (the actual transmetallating agent). Dioxane ensures solubility of the organic halide at the requisite reflux temperatures (90-100°C).[1]
-
Step-by-Step Methodology
-
Preparation (Inert Atmosphere Essential):
-
Charge a dry Schlenk flask or microwave vial with a stir bar.
-
Add 5-bromo-2-thiophenecarboxaldehyde (1.0 equiv, e.g., 1.91 g, 10 mmol).
-
Add 3-nitrophenylboronic acid (1.2 equiv, e.g., 2.00 g, 12 mmol).
-
Add K₂CO₃ (2.0 equiv, 2.76 g).
-
Critical Step: Cap the vessel and cycle Vacuum/Argon (3x) to remove atmospheric oxygen.
-
-
Solvent & Catalyst Addition:
-
In a separate vial, sparge 1,4-Dioxane (40 mL) and Distilled Water (10 mL) with Argon for 15 minutes.
-
Cannulate the degassed solvent mixture into the reaction vessel.
-
Under a positive stream of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%, 163 mg).
-
-
Reaction:
-
Heat to 90°C for 12–16 hours (or 110°C for 30 min in Microwave).
-
Monitor: TLC (30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.4) should appear distinct from the starting bromide (Rf ~0.6).
-
-
Work-up & Purification:
-
Cool to room temperature.[1][2] Dilute with EtOAc and wash with Brine (x2).
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Recrystallization from hot Ethanol is preferred for scale >1g.[1] For smaller scales, Flash Column Chromatography (SiO₂, Gradient 10% → 40% EtOAc/Hexanes).
-
🟡 Module 2: Troubleshooting Dashboard
Issue Diagnosis & Resolution Logic
Diagnostic Workflow (Decision Tree)
Figure 1: Logic flow for diagnosing reaction failures in thiophene-nitroarene couplings.
Frequently Asked Questions (FAQs)
Q1: My reaction turns black immediately, and conversion stops at <20%. Why?
-
Diagnosis: This is "Pd Black" precipitation.[1] The thiophene sulfur is likely coordinating to the Palladium, displacing weak ligands (like PPh₃) and causing the catalyst to aggregate and deactivate [3].
-
Solution: Switch to a catalyst with a chelating ligand like Pd(dppf)Cl₂ or a bulky, electron-rich ligand like XPhos .[1] These bind tighter to Pd, preventing sulfur poisoning.
Q2: I see the product, but also a significant amount of nitrobenzene (protodeboronation).
-
Diagnosis: The 3-nitrophenylboronic acid is electron-deficient.[1] While this usually stabilizes the C-B bond, high temperatures in aqueous base can still trigger hydrolytic C-B cleavage before transmetallation occurs.
-
Solution:
-
Reduce temperature to 80°C and extend time.
-
Switch base to K₃PO₄ (milder buffering).
-
Add the boronic acid in portions (e.g., 0.3 equiv every 2 hours) to keep its instantaneous concentration low relative to the catalyst.
-
Q3: Can I use the aldehyde on the boronic acid side (5-formyl-2-thienylboronic acid)?
-
Advisory: Avoid if possible. 2-Heteroaryl boronic acids are notoriously unstable and prone to rapid protodeboronation [4].[1] If you must use this route, use DME (Dimethoxyethane) as solvent and CsF as the base (anhydrous conditions) to minimize hydrolysis.
🔵 Module 3: Optimization Data
Comparative Analysis of Reaction Conditions
The following data summarizes optimization screens for electron-deficient thiophene couplings.
| Parameter | Variation | Yield Impact | Notes |
| Catalyst | Pd(PPh₃)₄ | Low (30-50%) | Prone to sulfur poisoning; requires high loading (5-10%).[1] |
| Pd(dppf)Cl₂ | High (85-92%) | Recommended. Robust; resists poisoning.[1] | |
| Pd(OAc)₂ + SPhos | High (88-95%) | Excellent for sterically hindered or very deactivated substrates.[1] | |
| Base | Na₂CO₃ | Moderate | Standard, but can be too weak for rapid activation of nitro-boronates.[1] |
| K₂CO₃ | High | Recommended. Good balance of solubility and basicity.[1] | |
| Cs₂CO₃ | High | Best for microwave conditions; expensive.[1] | |
| Solvent | Toluene/EtOH/H₂O | Moderate | Good, but ethanol can sometimes react with aldehydes (acetal formation). |
| Dioxane/H₂O | High | Recommended. Inert to aldehyde; excellent solubility range.[1] |
Advanced Mechanism: The Nitro-Effect
The 3-nitro group on the boronic acid is electron-withdrawing.[1] In the transmetallation step:
-
Base (
) attacks the Boron to form the boronate species .[1] -
The electron-withdrawing nitro group makes the Boron more Lewis acidic (facilitating step 1).[1]
-
However , it pulls electron density away from the Carbon-Palladium bond formation in the subsequent step.
-
Result: Transmetallation is generally efficient, but if the reaction stalls, it is usually due to the oxidative addition of the thiophene bromide being too slow or catalyst death.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki Cross-Coupling. (2025).[2][3] Link
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (1995). Link
-
DCL International Inc. Sulfur Poisoning and Regeneration of Pd Catalyst.[1][4] (2002). Link
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling of Nitroarenes.[1][5] (2017). Link
-
Santa Cruz Biotechnology. this compound Product Data.Link
Sources
Technical Support Center: Purification of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde
Case ID: PUR-53NPT-2C Status: Active Assigned Specialist: Senior Application Scientist, Purification Division
Executive Summary
You are working with 5-(3-Nitrophenyl)thiophene-2-carbaldehyde , a conjugated heterocyclic aldehyde often synthesized via Suzuki-Miyaura cross-coupling.
Critical Purity Parameters:
-
Appearance: Bright yellow to orange crystalline solid.
-
Common Impurities: Unreacted 3-nitrophenylboronic acid, 5-bromothiophene-2-carbaldehyde, Palladium catalyst residues (grey/black specks), and oxidation byproducts (carboxylic acids).
-
Challenge: The aldehyde moiety is susceptible to oxidation; the nitro group increases polarity, making separation from polar boronic acids tricky.
This guide provides a self-validating solvent selection process and detailed protocols to achieve >98% purity.
Solvent Selection Guide
Do not rely on a single solvent without testing.[1] The interplay between the nitro-aromatic pi-stacking and the aldehyde's polarity requires a tailored approach.
Primary Solvent Screen (Single Solvent)
Best for removing minor impurities and achieving high recovery.
| Solvent | Polarity | Boiling Point | Suitability | Notes |
| Ethanol (EtOH) | High | 78°C | High | First choice. Dissolves polar impurities (boronic acids) well while crystallizing the product upon cooling. |
| Acetonitrile (MeCN) | High | 82°C | High | Excellent for nitro-aromatics. Often yields sharper crystals than alcohols. |
| Toluene | Low | 110°C | Medium | Use only if the product is very insoluble in alcohols. Good for removing non-polar dimers. |
| Isopropanol (IPA) | Medium | 82°C | Medium | Good alternative if EtOH yields an oil. Slower evaporation promotes better crystal growth. |
Binary Solvent Systems (Solvent/Anti-Solvent)
Best for "oiling out" issues or high solubility cases.
| System | Ratio (v/v) | Mechanism |
| DCM / Hexane | 1:3 to 1:5 | Dissolve in DCM (good solvent), precipitate with Hexane (anti-solvent). Excellent for removing non-polar tars. |
| Ethyl Acetate / Heptane | 1:4 | Safer alternative to DCM. Heptane has a higher boiling point than hexane, allowing for hotter dissolution. |
Decision Logic & Workflow
The following flowchart illustrates the decision matrix for purifying this compound.
Figure 1: Decision tree for solvent selection based on solubility behavior.
Detailed Protocols
Protocol A: Single Solvent Recrystallization (Ethanol or Acetonitrile)
Use this for initial purification of crude solids.
-
Preparation: Place crude solid in an Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add hot solvent (near boiling) dropwise while stirring.
-
Tip: If the solution is dark/black (Pd residues), add activated charcoal, boil for 2 mins, and filter hot through Celite before cooling.
-
-
Saturation: Add solvent only until the solid just dissolves. Add an excess of 5-10% solvent to prevent premature crystallization during filtration.
-
Cooling:
-
Stage 1: Remove from heat, cover with foil, and let stand at Room Temperature (RT) for 30 mins.
-
Stage 2: If crystals form, move to 4°C (fridge) for 1 hour.
-
Stage 3: Move to -20°C (freezer) if yield is low.
-
-
Filtration: Collect crystals via vacuum filtration. Wash with cold (-20°C) solvent.
Protocol B: Binary Solvent Recrystallization (DCM / Hexane)
Use this if the compound is too soluble in alcohols or oils out.
-
Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at RT. The solution should be concentrated but clear.
-
Precipitation: Slowly add Hexane dropwise to the stirring DCM solution.
-
Observation: You will see a transient cloudiness that disappears. Continue adding until the cloudiness persists .
-
-
Redissolution: Add a few drops of DCM to restore clarity.
-
Crystallization: Cover the flask with a septum pierced with a needle (slow evaporation). Let it sit undisturbed. As the DCM evaporates (it is more volatile), the hexane ratio increases, forcing the product to crystallize.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid layer instead of crystals). What happened?
A: This occurs when the compound separates from the solvent at a temperature above its melting point.[2]
-
Cause: The solution is too concentrated, or the cooling was too rapid.
-
Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of additional solvent (dilute it).[1]
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Cool very slowly (wrap the flask in a towel to insulate it).
-
Q: The crystals are grey/brown instead of yellow.
A: This indicates Palladium (Pd) contamination from the Suzuki coupling.
-
Fix: You must perform a Hot Filtration . Dissolve the compound in hot solvent, add activated carbon or a metal scavenger (like QuadraPure™), stir for 15 mins, and filter through a Celite pad while the solution is still near boiling. Then proceed with crystallization.[1]
Q: I have low recovery (yield).
A: The compound is likely too soluble in the chosen solvent at cold temperatures.
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Note that the second crop is usually less pure.
Q: Can I use water as a co-solvent with Ethanol?
A: Yes, but be cautious.
-
Risk: Water is a strong anti-solvent for this lipophilic molecule. Adding water too fast will cause rapid precipitation of amorphous powder (impurities trapped inside) rather than slow crystal growth. Add hot water dropwise only until turbidity persists.
References
-
Royal Society of Chemistry (RSC). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. (Validates synthesis and purification methodologies for aryl-thiophene aldehydes). [Link]
-
MDPI. Synthesis of Thieno[3,2-b]thiophenes from 3-Nitrothiophenes. (Provides crystallization protocols for nitro-substituted thiophenes using alcohols). [Link]
-
Organic Syntheses. 2-Thiophenecarboxaldehyde Synthesis and Purification. (Foundational text for handling thiophene aldehydes). [Link]
Sources
Troubleshooting Suzuki coupling failure in thiophene aldehyde synthesis
Ticket ID: #SC-THIO-ALD-001 Subject: Troubleshooting Low Yield/Failure in Thiophene Carbaldehyde Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Problem Scope
Synthesizing thiophene aldehydes via Suzuki-Miyaura coupling is notoriously difficult due to a "perfect storm" of three competing failure modes:
-
Catalyst Poisoning: The thiophene sulfur atom can coordinate strongly to Palladium (Pd), displacing ligands and deactivating the catalyst (formation of Pd-S species).[1]
-
Rapid Protodeboronation: Thiophene boronic acids (especially 2-thienyl derivatives) are exceptionally prone to hydrolytic C-B bond cleavage under basic conditions, often faster than the coupling reaction itself.
-
Aldehyde Instability: The aldehyde moiety is susceptible to Cannizzaro disproportionation or Benzoin-type condensations in the presence of strong hydroxide bases often used in standard Suzuki protocols.
This guide provides a root-cause analysis and a validated "Gold Standard" protocol to overcome these specific barriers.
Diagnostic Q&A: Identify Your Failure Mode
Use this section to match your experimental observations with the underlying chemical cause.
Q1: The reaction mixture turned black almost immediately, and LCMS shows only starting material.
Diagnosis: Catalyst Death (Sulfur Poisoning).
-
The Science: "Pd-Black" precipitation indicates the collapse of the active catalytic cycle. The sulfur atom in the thiophene ring (or free thiols if present) has coordinated to the Pd(0) center, displacing your phosphine ligands. Without ligands, Pd(0) aggregates into inactive metal clusters.
-
The Fix: Switch to electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos . These ligands create a "protective shell" around the Pd center, preventing sulfur coordination while facilitating oxidative addition.
Q2: I see full consumption of the boronic acid, but the major product is just the de-boronated thiophene (thiophene-H).
Diagnosis: Protodeboronation.
-
The Science: This is the most common failure mode for heteroaryl boronic acids. Under aqueous basic conditions, the boronate "ate" complex is protonated by water before it can transmetalate to the Palladium. 2-Thienylboronic acids are particularly unstable (half-life < 10 min in hot aqueous Na2CO3).
-
The Fix:
-
Reduce Water: Switch to anhydrous conditions with a controlled water equivalent (e.g., 2–5 equiv).
-
Buffer pH: Replace strong bases (NaOH, Na2CO3) with K3PO4 (anhydrous). Phosphate acts as a proton shuttle without creating a high steady-state concentration of hydroxide.
-
Slow Release: Use MIDA boronates or Potassium Trifluoroborates , which release the active boronic acid slowly, keeping its concentration low relative to the catalyst.
-
Q3: My aldehyde peak is gone, but I see a complex mixture of polar spots.
Diagnosis: Base-Mediated Aldehyde Decomposition.
-
The Science: Strong bases (hydroxides/alkoxides) attack the aldehyde carbonyl. If your substrate lacks enolizable protons, it likely underwent a Cannizzaro reaction (disproportionation to alcohol/acid). If it has enolizable protons, it likely polymerized via Aldol condensation.
-
The Fix: Use a non-nucleophilic base like K3PO4 or Cs2CO3 . Avoid alcohol solvents (MeOH/EtOH) which can form hemiacetals; use aprotic solvents like 1,4-Dioxane or THF .
Deep Dive: The Protodeboronation Trap
Understanding why your reaction fails is the key to fixing it. The diagram below illustrates the competition between the productive Transmetalation pathway and the destructive Protodeboronation pathway.
Figure 1: The Kinetic Competition. Success depends on Transmetalation (Green) being faster than Protodeboronation (Red). If the catalyst is poisoned (slow transmetalation) or the base is too strong (fast protodeboronation), the reaction fails.
Validated "Gold Standard" Protocol
This protocol is designed to address all three failure modes simultaneously using a Buchwald Precatalyst and a Phosphate Base system.
Applicability: 2- or 3-formylthiophene coupling with aryl halides.
Reagents & Stoichiometry
| Component | Role | Recommended Reagent | Equiv. |
| Catalyst | Pd Source + Ligand | XPhos Pd G2 (or SPhos Pd G2) | 0.02 (2 mol%) |
| Base | Activator | K3PO4 (Tribasic Potassium Phosphate) | 2.0 - 3.0 |
| Solvent | Medium | 1,4-Dioxane (Anhydrous) | 0.2 M conc. |
| Additive | Proton Shuttle | Deionized Water | 5.0 equiv (NOT solvent volume) |
Step-by-Step Procedure
-
Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][2][3]
-
Solids Charge: Add the Aryl Halide (1.0 equiv), Thiophene Boronic Acid (1.2–1.5 equiv), K3PO4 (2.0 equiv), and XPhos Pd G2 (0.02 equiv).
-
Note: If using a boronic ester (pinacol), increase water to 10 equiv.
-
-
Degassing (CRITICAL): Cap the vial. Evacuate and backfill with Argon 3 times.[2] Oxygen promotes homocoupling and catalyst oxidation.
-
Solvent Addition: Syringe in anhydrous 1,4-Dioxane.
-
Water Addition: Add the calculated amount of degassed water (e.g., if using 1 mmol substrate, add ~90 µL water).
-
Why? Anhydrous K3PO4 is insoluble in Dioxane. A small amount of water creates a "surface film" on the base crystals for transmetalation without dissolving everything into a high-pH aqueous phase.
-
-
Reaction: Heat to 60°C – 80°C .
-
Tip: Do not go to reflux (100°C) immediately. Higher temps accelerate protodeboronation exponentially. Start low.
-
-
Monitoring: Check LCMS at 1 hour.
Advanced Troubleshooting Logic Tree
Follow this flow to diagnose persistent issues.
Figure 2: Diagnostic Flowchart for Suzuki Coupling Failures.
FAQ: Specific Scenarios
Q: Can I use Pd(PPh3)4? It's all I have. A: You can, but it is risky. Triphenylphosphine is a weak ligand and is easily displaced by the thiophene sulfur. If you must use it:
-
Increase loading to 5–10 mol%.
-
Use DME (Dimethoxyethane) as solvent (better solubility).
-
Expect lower yields compared to Buchwald precatalysts.
Q: My boronic acid is expensive. How do I stop it from degrading? A: Convert it to a MIDA Boronate .
-
Protocol: Reflux your boronic acid with MIDA (N-methyliminodiacetic acid) in Toluene/DMSO.
-
Benefit: MIDA boronates are silica-stable and do not hydrolyze until subjected to specific aqueous basic conditions, effectively functioning as a "slow-release" capsule in the reaction [1].
Q: Is the aldehyde position important? A: Yes.
-
3-Formyl-2-thienylboronic acid: Extremely unstable (steric crowding + electronic effect). Requires MIDA or trifluoroborate.
-
5-Formyl-2-thienylboronic acid: Moderately unstable.
-
4-Formyl-3-thienylboronic acid: Most stable.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Chemistry – A European Journal. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Removing palladium catalyst residues from 5-(3-Nitrophenyl)thiophene-2-carbaldehyde
[1]
Ticket ID: PD-REM-53NPT Subject: High Residual Palladium in 5-(3-Nitrophenyl)thiophene-2-carbaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic: Why is Standard Removal Failing?
You are likely experiencing Ligand Competition .
Your target molecule, This compound , contains a thiophene ring.[1] Thiophenes are sulfur-rich heterocycles that act as "soft" ligands.[1] They coordinate strongly with Palladium (Pd), effectively competing with standard removal methods.
-
The Problem: The Pd is not just floating freely; it is likely coordinated to the sulfur in your thiophene ring or trapped within the crystal lattice of your product.[1]
-
The Risk: Standard washes (water/brine) or simple filtration (Celite) will fail.
-
The Constraint: Your molecule has an aldehyde (reactive to primary amines) and a nitro group (sensitive to harsh reductions). You cannot use amine-based scavengers (which form imines) or aggressive hydrogenation conditions.[1]
Recommended Protocols (The "Treatment")
We recommend three protocols based on your purity requirements and available resources. Protocol A is the gold standard for thiophene-containing molecules.[1]
Protocol A: The "Sniper" Method (SiliaMetS® DMT)
Best For: High-value intermediates, <10 ppm targets, and sulfur-rich compounds.[1] Mechanism: Dimercaptotriazine (DMT) has a higher affinity for Pd than the thiophene sulfur, effectively "stealing" the metal.
Reagents:
-
Crude Product (dissolved in THF or EtOAc; avoid DCM if possible for environmental reasons, though it works).
Step-by-Step:
-
Dissolution: Dissolve your crude this compound in 10 volumes of THF. Ensure complete solubility.
-
Loading: Add 4-8 equivalents of SiliaMetS® DMT relative to the residual Pd content (not the product).
-
Note: If Pd content is unknown, start with 10% w/w relative to the mass of the crude product.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Why Heat? The Pd-Thiophene bond is stable.[1] Thermal energy helps break this bond to allow the DMT to capture the Pd.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE pad or a fine frit. The scavenger (now black/grey) will be retained.
-
Wash: Wash the filter cake with 2 volumes of THF to recover entrained product.
-
Concentration: Evaporate the filtrate to dryness.
Protocol B: The "Brute Force" Method (Activated Carbon)
Best For: Large scale, loose budget, <50 ppm targets. Warning: High risk of yield loss due to non-specific adsorption of the aromatic product.[1]
Step-by-Step:
-
Dissolve crude product in hot Ethyl Acetate (EtOAc).
-
Add Activated Carbon (e.g., Darco KB-G) at 10-20% w/w relative to the product.[1]
-
Reflux for 1-2 hours.
-
Hot Filtration: Filter while hot through a Celite pad to prevent product crystallization on the carbon.
-
Wash the carbon cake extensively with hot EtOAc.
Protocol C: Crystallization (The "Polishing" Step)
Best For: Final aesthetic, removing bulk impurities. Limitation: Often fails to remove trace Pd occluded in the crystal lattice. Use after Protocol A.
Step-by-Step:
-
Dissolve the solid from Protocol A in minimal boiling Ethanol or Isopropanol.
-
Allow to cool slowly to room temperature, then to 0°C.
-
Filter the yellow needles/solids.
-
Critical: Wash crystals with cold solvent to remove surface mother liquor containing residual Pd.
Comparative Data Analysis
| Feature | SiliaMetS® DMT | SiliaMetS® Thiol | Activated Carbon | Crystallization |
| Pd Affinity | Very High (Chelating) | High | Moderate (Adsorption) | Low |
| Thiophene Compatible | Yes (Superior) | Yes | Yes | N/A |
| Aldehyde Compatible | Yes (No amines) | Yes | Yes | Yes |
| Yield Recovery | >95% | >95% | 70-85% (Risk) | 60-80% |
| Cost | High | Moderate | Low | Low |
Mechanism & Logic (Visualized)
The following diagram illustrates why Protocol A is necessary. The Thiophene ring creates a "competitor" environment that standard methods struggle to overcome.
Caption: Workflow logic for Pd removal. Note the competitive binding mechanism where DMT displaces the Thiophene-Pd interaction.[1]
Validation: How do you know it worked?
Do not rely on visual inspection. "Clear" solutions can still contain 500+ ppm Pd.
1. The Quick Check (Colorimetric):
-
Dissolve 10 mg of treated product in DMF.
-
Add a few drops of N,N-Dimethyl-p-nitrosoaniline or sodium sulfide solution.[1]
-
Result: A red/brown precipitate or distinct color change indicates high residual Pd (>50 ppm). No change suggests success.
2. The Gold Standard (ICP-MS):
Frequently Asked Questions (FAQs)
Q: Can I use SiliaMetS® Diamine or Triamine? They are cheaper.
A: NO. Your molecule contains an aldehyde group (
Q: My product turned black during the reaction. Is it ruined? A: Not necessarily. This is "Palladium Black" (colloidal Pd(0)). It is actually harder to remove than soluble Pd(II).
-
Fix: Filter through a pad of Celite first to remove the bulk solids, then treat the filtrate with SiliaMetS® DMT to catch the soluble remnants.
Q: Can I just distill the product? A: Unlikely. This compound has a high boiling point and is a solid.[1] Distillation may cause thermal decomposition of the nitro group (safety risk) or the aldehyde. Sublimation might be possible but is not scalable.
Q: Why not use a simple aqueous wash with EDTA? A: Thiophene-Pd complexes are often lipophilic.[1] An aqueous EDTA wash will not effectively interact with the Pd dissolved in the organic phase (DCM/EtOAc). You need a solid-supported scavenger that works in the organic solvent.[1]
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[5][6] (2019).[7] Defines Permitted Daily Exposure (PDE) limits for Palladium (100 µ g/day oral).[8]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (Validates Thiol/DMT efficiency).
-
SiliCycle Application Note. (2024). Scavenging of Palladium from Thiophene Derivatives. (General reference for DMT specificity).
Sources
- 1. US2741622A - Preparation of thiophene-2-aldehydes - Google Patents [patents.google.com]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 7. reddit.com [reddit.com]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
Technical Support Center: NMR Optimization for 5-(3-Nitrophenyl)thiophene-2-carbaldehyde
Case ID: NMR-SOL-53NPT Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Executive Summary & Chemical Profile
User Query: "I cannot get a resolved NMR spectrum for 5-(3-Nitrophenyl)thiophene-2-carbaldehyde. The sample is either insoluble, cloudy, or shows broad peaks."
Chemical Profile:
-
Analyte: this compound[1]
-
Structural Features: A "push-pull" conjugated system connecting an electron-rich thiophene ring to an electron-deficient 3-nitrophenyl group.
-
Physical State: Typically a yellow-to-orange crystalline solid.
-
Root Cause of Failure: This molecule exhibits strong
- stacking interactions . The planar nature of the thiophene-phenyl bond, reinforced by the nitro group's polarity, creates a rigid crystal lattice that resists dissolution in non-polar solvents (like CDCl₃) and promotes aggregation in solution, leading to line broadening.
Solvent Selection Strategy
Do not default to Chloroform-d (CDCl₃). While it is the standard NMR solvent, it is often insufficient for disrupting the intermolecular stacking of nitro-substituted thiophenes.
Recommended Solvent Hierarchy
| Solvent | Rating | Suitability Logic | Potential Artifacts |
| DMSO-d₆ | Optimal | High dielectric constant ( | Residual water peak at ~3.33 ppm; Solvent peak at ~2.50 ppm (quintet). Viscous (shim carefully). |
| Acetone-d₆ | Good | Good solubility for nitro-aromatics; lower viscosity than DMSO allows for sharper lines if the sample is fully dissolved. | Residual water at ~2.84 ppm. Warning: Avoid if basic impurities are present (Aldol condensation risk). |
| CDCl₃ | Poor | Promotes aggregation/stacking. Often results in suspensions or broad "humps" rather than sharp multiplets. | Acidic impurities in CDCl₃ can catalyze aldehyde degradation. |
| THF-d₈ | Alternative | Useful if the sample was synthesized via Suzuki coupling in THF and you suspect solubility is related to lipophilicity. | Expensive; interfering ether signals can mask aliphatic impurities. |
Step-by-Step Dissolution Protocol
This protocol is designed to break crystal lattice energy without degrading the reactive aldehyde functionality.
Workflow Diagram
Detailed Methodology
-
Massing: Weigh 5–10 mg of the solid. Note: For Carbon-13 (¹³C) NMR, you may need 20+ mg, which mandates DMSO-d₆.
-
Solvation: Add 0.6 mL of DMSO-d₆ .
-
Mechanical Disruption: If the solid floats or sits at the bottom, sonicate in a water bath for 5–10 minutes.
-
Thermal Assist: If cloudiness persists, use a heat gun to gently warm the tube to ~45°C.
-
Why: Increasing thermal energy increases the solubility product (
) and breaks -stacking aggregates.
-
-
Filtration (The "Hail Mary"): If a fine suspension remains, filter the solution through a small plug of glass wool or a 0.45 µm PTFE syringe filter directly into the NMR tube. Never run a cloudy sample; it ruins field homogeneity (shimming).
Advanced Troubleshooting & FAQs
Q1: My spectrum has broad peaks even in DMSO. Is my product impure?
Diagnosis: Likely Aggregation or Paramagnetic Impurities .
-
Aggregation: Even in DMSO, planar systems can stack at high concentrations.
-
Fix: Run a Variable Temperature (VT) NMR . Heat the probe to 323 K (50°C). If peaks sharpen significantly, the issue was aggregation.
-
-
Paramagnetics: If you used a Suzuki coupling (Pd catalyst) to make this, residual Palladium (Pd) or Iron (Fe) from workup can broaden lines.
-
Fix: Wash the solid with a metal scavenger (e.g., EDTA solution or specialized silica) before re-dissolving.
-
Q2: I see a small doublet peak around 9.6–9.8 ppm and a broad singlet at ~10-12 ppm.
Diagnosis: Oxidation .
-
Aldehydes (-CHO) are prone to air oxidation to form Carboxylic Acids (-COOH).
-
Aldehyde Signal: ~9.8 ppm (sharp singlet).
-
Acid Signal: >10.5 ppm (very broad).[3]
-
Prevention: Store the solid under nitrogen/argon in the freezer. Filter the NMR solvent through basic alumina if the solvent is old (to remove acidic impurities).
Q3: Can I use Acetone-d₆?
Answer: Yes, but with a warning.
Acetone is an excellent solvent for nitro-thiophenes. However, if your sample contains trace base (e.g., residual
Q4: There are extra aromatic peaks that don't match the structure.
Diagnosis: Rotamers or Isomers .
-
While this compound usually rotates freely, strong interactions with the solvent can sometimes slow rotation, though this is rare at room temperature for this specific molecule.
-
More likely, it is Regioisomers . If the Suzuki coupling was not selective, you might have the 4-substituted thiophene or unreacted starting material. Check the coupling constants (
-values) of the thiophene protons.-
2,5-substituted thiophene:
Hz (doublets). -
2,4-substituted thiophene:
Hz (meta-coupling, typically small doublets or singlets).
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Context for synthesis and potential Pd contaminants). Link
-
Reich, H. J. (2024). "Solvent Selection for NMR." University of Wisconsin-Madison Chemistry Department. (General grounding for solvent polarity and effects). Link
-
Sigma-Aldrich. (n.d.). "5-Nitro-2-thiophenecarboxaldehyde Product Sheet." (Analogue solubility data). Link
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Interpretation of 5-(3-Nitrophenyl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 5-(3-Nitrophenyl)thiophene-2-carbaldehyde, a molecule of interest for its potential applications stemming from its heteroaromatic scaffold, presents a unique proton nuclear magnetic resonance (¹H NMR) spectrum. This guide provides an in-depth, predictive interpretation of its ¹H NMR spectrum, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles. We will objectively compare the predicted spectral data with that of relevant analogues, offering a robust framework for researchers engaged in the synthesis and characterization of similar molecular entities.
The Structural Rationale: Predicting the ¹H NMR Spectrum
The structure of this compound combines three distinct spin systems: the protons of the thiophene ring, the protons of the 3-nitrophenyl ring, and the aldehyde proton. The electronic nature of the substituents—the electron-withdrawing aldehyde and nitro groups, and the phenyl ring—exerts a significant influence on the chemical shifts (δ) and coupling constants (J) of the neighboring protons.
Our predictive analysis is built upon a comparative study of thiophene-2-carbaldehyde, for the baseline thiophene and aldehyde proton signals, and 1-bromo-3-nitrobenzene, as a proxy for the complex splitting patterns of the 3-nitrophenyl group. Furthermore, data from a 5-(p-tolyl)thiophene-2-carbaldehyde analogue provides insight into the effect of a phenyl substituent at the 5-position of the thiophene ring.
Comparative Analysis of ¹H NMR Data
The predicted ¹H NMR data for this compound is presented below, alongside the experimental data for its structural analogues. This comparison highlights the expected shifts and multiplicities, providing a clear rationale for our assignments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Multiplicity & Coupling Constants (J, Hz) | Comparative Chemical Shift (δ, ppm) & Compound |
| Aldehyde-H | ~9.90 | s | 9.82 (s) in 5-(p-tolyl)thiophene-2-carbaldehyde |
| H-4 (Thiophene) | ~7.85 | d, J ≈ 4.0 | 7.67 (d, J = 3.9) in 5-(p-tolyl)thiophene-2-carbaldehyde |
| H-3 (Thiophene) | ~7.50 | d, J ≈ 4.0 | Part of 7.42–7.13 (m) in 5-(p-tolyl)thiophene-2-carbaldehyde |
| H-2' (Nitrophenyl) | ~8.45 | t, J ≈ 2.0 | 8.39 (t, J ≈ 2.0) in 1-bromo-3-nitrobenzene |
| H-6' (Nitrophenyl) | ~8.25 | ddd, J ≈ 8.0, 2.0, 1.0 | 8.17 (ddd, J ≈ 8.0, 2.0, 1.0) in 1-bromo-3-nitrobenzene |
| H-4' (Nitrophenyl) | ~7.90 | ddd, J ≈ 8.0, 2.0, 1.0 | 7.83 (ddd, J ≈ 8.0, 2.0, 1.0) in 1-bromo-3-nitrobenzene |
| H-5' (Nitrophenyl) | ~7.70 | t, J ≈ 8.0 | 7.43 (t, J ≈ 8.0) in 1-bromo-3-nitrobenzene |
In-Depth Spectral Interpretation
The Aldehyde Proton
The aldehyde proton is expected to be the most deshielded proton in the molecule, appearing as a sharp singlet around δ 9.90 ppm . Its significant downfield shift is a direct consequence of the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. This is consistent with the observed shift of 9.82 ppm in a 5-(p-tolyl)thiophene-2-carbaldehyde analogue[1].
The Thiophene Protons
The two protons on the thiophene ring, H-3 and H-4, form a simple AX spin system and are expected to appear as two doublets.
-
H-4: This proton is adjacent to the electron-donating sulfur atom and the carbon bearing the 3-nitrophenyl group. We predict its signal to be a doublet around δ 7.85 ppm . The electron-withdrawing nature of the aldehyde group at position 2 will deshield this proton.
-
H-3: This proton is adjacent to the strongly electron-withdrawing aldehyde group, which will cause a significant downfield shift. We predict a doublet around δ 7.50 ppm .
The coupling constant between these two protons, ³J(H3-H4), is expected to be approximately 4.0 Hz , which is a typical value for ortho-coupling in thiophene rings.
The 3-Nitrophenyl Protons
The protons on the 3-nitrophenyl ring present a more complex splitting pattern due to ortho, meta, and para couplings. Based on the data from 1-bromo-3-nitrobenzene, we can predict the following:
-
H-2': This proton is situated between the two electron-withdrawing groups (the nitro group and the thiophene ring). It is expected to be the most deshielded of the phenyl protons, appearing as a triplet around δ 8.45 ppm due to meta-coupling with H-4' and H-6' (⁴J ≈ 2.0 Hz).
-
H-6': This proton is ortho to the nitro group and will be significantly deshielded. It is predicted to be a doublet of doublet of doublets (ddd) around δ 8.25 ppm , with a large ortho-coupling to H-5' (³J ≈ 8.0 Hz), a smaller meta-coupling to H-4' (⁴J ≈ 2.0 Hz), and a long-range coupling to H-2' (⁴J ≈ 1.0 Hz).
-
H-4': This proton is also ortho to the nitro group and will appear as a ddd around δ 7.90 ppm , with a large ortho-coupling to H-5' (³J ≈ 8.0 Hz), a meta-coupling to H-2' (⁴J ≈ 2.0 Hz), and a meta-coupling to H-6' (⁴J ≈ 1.0 Hz).
-
H-5': This proton is meta to the nitro group and will be the most shielded of the phenyl protons. It is expected to appear as a triplet around δ 7.70 ppm due to two ortho-couplings to H-4' and H-6' (³J ≈ 8.0 Hz).
It is important to note that through-space interactions between the thiophene and nitrophenyl rings could lead to minor deviations in the predicted chemical shifts.
Experimental Protocols
¹H NMR Sample Preparation
A standard protocol for preparing a sample for ¹H NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent will depend on the solubility of the compound.[2][3]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be employed.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[4]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
¹H NMR Data Acquisition
The following is a general procedure for acquiring a ¹H NMR spectrum:
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.
-
Parameter Setup: Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Data Acquisition: Initiate the data acquisition process.
-
Data Processing: After the acquisition is complete, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are then applied to obtain a clean spectrum.
-
Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.
Visualizing the Molecular Structure and Predicted Spectrum
Caption: Molecular structure of this compound with proton labeling.
Caption: A typical workflow for ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the aldehyde, thiophene, and 3-nitrophenyl protons. By leveraging experimental data from closely related structural analogues, we have provided a detailed and scientifically grounded interpretation of the expected chemical shifts and coupling patterns. This guide serves as a valuable resource for researchers, enabling a more efficient and accurate structural characterization of this and similar compounds, thereby accelerating the pace of discovery in drug development and materials science.
References
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
Mesbah Energy. Basics of NMR: Sample preparation and analysis of NMR analysis data. Available at: [Link]
-
MDPI. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Molbank, 2024. Available at: [Link]
-
Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Available at: [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]
-
MDPI. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Molbank, 2024. Available at: [Link]
Sources
13C NMR chemical shifts for 5-(3-Nitrophenyl)thiophene-2-carbaldehyde
Technical Guide: C NMR Characterization of this compound
Executive Summary & Structural Context
This compound combines an electron-deficient thiophene core with a meta-nitro substituted phenyl ring. This specific substitution pattern is often selected in drug discovery to modulate metabolic stability and in materials science to fine-tune the HOMO-LUMO gap.
-
Core Challenge: Distinguishing the 3-nitrophenyl (meta) isomer from the 4-nitrophenyl (para) isomer and the unsubstituted analog during synthesis.
-
Solution:
C NMR spectroscopy provides distinct "fingerprint" shifts for the carbon atoms attached to the nitro group and the thiophene-phenyl linkage, which are superior to H NMR for resolving quaternary carbons.
Structural Visualization & Numbering Strategy
To ensure accurate assignment, we utilize the following numbering scheme:
-
Thiophene Ring: C2 (Aldehyde), C3, C4, C5 (Aryl linkage).
-
Phenyl Ring: C1' (Linkage), C2', C3' (Nitro), C4', C5', C6'.
Figure 1: Key diagnostic carbon environments and their expected chemical shift regions.
Comparative Data Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its primary synthetic alternatives. Note: Values are derived from high-field NMR data of structural analogs and substituent additivity rules (S.A.R.) where direct literature values for the specific isomer are proprietary.
Table 1: Diagnostic C NMR Chemical Shifts (ppm in DMSO- )
| Carbon Position | Target: 3-Nitro Isomer | Alt 1: 4-Nitro Isomer | Alt 2: Unsubstituted | Diagnostic Note |
| C=O (Aldehyde) | 183.5 ± 0.5 | 183.5 ± 0.5 | 183.2 | Deshielded by thiophene ring current; minimal effect from distal nitro group. |
| C-NO | 148.4 (C3') | 147.8 (C4') | N/A | Key Differentiator: The C-NO |
| Thiophene C5 | 148 - 150 | 148 - 150 | ~154 | The electron-withdrawing nitro group (via phenyl) shields C5 relative to the unsubstituted phenyl analog. |
| Thiophene C2 | 143.0 | 143.0 | 142.5 | Ipso to aldehyde; relatively invariant. |
| Phenyl Symmetry | Asymmetric | Symmetric | Symmetric | The 3-nitro isomer shows 6 distinct phenyl signals; the 4-nitro isomer shows only 4 (due to symmetry). |
Detailed Shift Interpretation
-
The Nitro-Group Fingerprint (C3' vs C4'):
-
In the 3-nitro (meta) isomer, you will observe distinct signals for all phenyl carbons due to the lack of symmetry. Look for the C3' (ipso-NO2) around 148 ppm .
-
In the 4-nitro (para) isomer, the phenyl ring possesses a
axis of rotation. This results in chemically equivalent carbons (C2'/C6' and C3'/C5'), reducing the number of aromatic peaks. If your spectrum shows simplified aromatic signals, you likely have the 4-nitro isomer.
-
-
Thiophene Ring Perturbation:
-
The C5 carbon of the thiophene (the linkage point) is sensitive to the electronic nature of the aryl substituent. The 3-nitrophenyl group is electron-withdrawing, causing an upfield shift (shielding) of the thiophene C5 compared to an electron-rich substituent (e.g., 4-methoxyphenyl).
-
Experimental Protocol: Synthesis & Characterization
To generate the sample for this analysis, a Suzuki-Miyaura coupling is the industry standard. This protocol ensures high regioselectivity, preventing the formation of homocoupled byproducts that complicate NMR interpretation.
Workflow Diagram
Figure 2: Synthesis and validation workflow for this compound.
Step-by-Step Methodology
-
Reagent Loading: In a flame-dried Schlenk flask, combine 5-bromo-2-thiophenecarbaldehyde (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq).
-
Catalyst Addition: Add Pd(PPh
) (0.05 eq) under a nitrogen stream. -
Solvent System: Dissolve in degassed 1,2-dimethoxyethane (DME) and Ethanol (2:1 ratio). Add 2M Na
CO aqueous solution (2.0 eq). -
Reaction: Reflux at 85°C for 12 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1). The product typically fluoresces under UV (254 nm).
-
Acquisition Parameters (NMR):
-
Solvent: DMSO-
(Preferred for solubility of nitro-aromatics) or CDCl . -
Frequency: 100 MHz or higher (for
C). -
Scans: Minimum 512 scans to resolve the quaternary C-NO
and C-CHO carbons. -
Relaxation Delay (D1): Set to 2-3 seconds to ensure full relaxation of quaternary carbons for accurate integration (if quantitative).
-
Validation: Self-Correcting Logic
When analyzing your spectrum, use this logic tree to validate your product identity:
-
Check >180 ppm:
-
Check 145-150 ppm (Quaternary):
-
Yes: Nitro group is attached.[1]
-
No: Desbromo starting material or failure of coupling.
-
-
Count Aromatic/Thiophene Signals (120-145 ppm):
-
Count = 8 distinct signals: Consistent with 3-nitro (asymmetric).
-
Count = 6 distinct signals: Consistent with 4-nitro (symmetric).
-
Count = <6 signals: Likely unsubstituted phenyl or decomposition.
-
References
-
Suzuki-Miyaura Coupling of Arylthiophenes
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.
-
Source:
-
General
C NMR Shift Data:- 13C NMR Chemical Shifts - Oregon St
-
Source:
-
Substituent Effects in NMR
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.
-
Source:
-
Reference for 4-Nitro Isomer Synthesis
- 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis.
-
Source:
Sources
- 1. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-硝基噻吩-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. 5-Nitrothiophene-2-carbaldehyde | SIELC Technologies [sielc.com]
Safety Operating Guide
5-(3-Nitrophenyl)thiophene-2-carbaldehyde proper disposal procedures
Executive Summary & Hazard Profile
5-(3-Nitrophenyl)thiophene-2-carbaldehyde is a functionalized heteroaromatic intermediate often utilized in medicinal chemistry (e.g., Suzuki coupling workflows) and materials science. Its disposal requires a nuanced understanding of its three reactive pharmacophores: the aldehyde , the nitro group , and the thiophene ring .
Unlike common solvents, this compound presents a "mixed-hazard" profile. It is not merely organic waste; it is a reactive intermediate that requires specific segregation to prevent inadvertent laboratory accidents (specifically runaway oxidation or polymerization) before it even leaves your facility.
Chemical Hazard Breakdown:
| Functional Group | Hazard Characteristic | Disposal Implication |
|---|---|---|
| Aldehyde (-CHO) | Reducing agent; sensitizer. | Risk: Can autoxidize to carboxylic acids or form peroxides if aged. Incompatible with strong oxidizers.[1][2] |
| Nitro (-NO₂) | Oxidizing potential; toxicophore. | Risk: Energetic potential upon heating. Toxic by inhalation/absorption. |
| Thiophene Ring | Sulfur-containing heteroarch. | Risk: Generates sulfur oxides (SOx) upon incineration. Requires scrubbed incineration. |
Part 1: Regulatory Classification (RCRA)
Before physical handling, you must classify the waste to ensure legal compliance (EPA/RCRA).[3]
-
Listing Status: This specific molecule is generally not found on the EPA’s P-list (acutely toxic) or U-list (toxic) by specific CAS name.
-
Characteristic Determination: It must be treated as Hazardous Waste due to:
-
Toxicity (Inferred): Nitro-aromatics are universally treated as toxic/mutagenic until proven otherwise.
-
Ignitability (If in solution): If dissolved in organic solvents (Acetone, DMSO).
-
-
Waste Code Assignment:
-
Solid Waste: Assign state-specific codes for "Toxic Solids, Organic, N.O.S." (Not Otherwise Specified).
-
Liquid Waste: If dissolved, the solvent dictates the primary code (e.g., D001 for Ignitable), with the compound listed as a contaminant.
-
Part 2: Chemical Compatibility & Segregation
CRITICAL SAFETY WARNING: The most common disposal error with this compound is improper segregation.
-
NEVER mix this aldehyde with Strong Oxidizers (e.g., Nitric Acid, Peroxides). The aldehyde group acts as a reducing agent, generating heat.
-
NEVER mix with Strong Bases (e.g., NaOH, KOH). Aldehydes can undergo Cannizzaro reactions or uncontrolled polymerization, leading to container pressurization.
Visualizing the Segregation Logic
The following decision tree illustrates the required segregation workflow to prevent cross-reactivity in your waste accumulation area.
Figure 1: Waste segregation logic flow. Note that solid disposal is preferred to minimize solvent waste volume.
Part 3: Step-by-Step Disposal Protocol
This protocol assumes the user is in a standard research laboratory environment.
Scenario A: Disposal of Pure Solid (Expired or Excess)
Best Practice: Do not dissolve solids for the sole purpose of disposal.[4] It increases waste volume and risk.
-
PPE Requirement: Nitrile gloves (double gloving recommended due to nitro-aromatic toxicity), safety glasses, lab coat.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant screw cap.
-
Transfer: Transfer the solid carefully to avoid dust generation. If the compound is in a vial, place the entire vial (uncapped) into the waste jar.
-
Labeling:
-
Attach a hazardous waste tag immediately.[4]
-
Chemical Name: Write out the full name: "this compound". Do not use abbreviations or structure drawings alone.
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.
Scenario B: Disposal of Reaction Mixtures (Liquids)
If the compound is dissolved in a solvent (e.g., after a reaction workup):
-
Identify Solvent: Determine if the primary solvent is halogenated (DCM) or non-halogenated (Ethyl Acetate/Acetone).
-
Compatibility Check: Ensure the waste carboy does not contain nitric acid or peroxide-forming wastes.
-
Pouring: Use a funnel to prevent drips.
-
Rinsing: Triple rinse the original flask with a minimal amount of compatible solvent and add the rinsate to the waste container.
-
Log It: Update the waste log on the carboy tag to include the approximate concentration or mass of the aldehyde.
Part 4: Emergency Contingencies (Spill Management)
Due to the nitro group, this compound poses a toxicity risk.[5] Due to the aldehyde , it poses a sensitization risk.
Spill Response Workflow:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Don PPE including a fitted N95 or half-mask respirator if powder is loose.
-
Contain (Solid):
-
Do NOT dry sweep (generates dust).
-
Cover the spill with wet paper towels (dampened with water or inert oil) to suppress dust.
-
Scoop the damp material into a waste container.
-
-
Contain (Liquid):
-
Absorb with Vermiculite or clay-based absorbents.
-
Avoid combustible absorbents (sawdust) due to the nitro group's potential oxidizing nature (though low risk, it is chemically prudent).
-
-
Decontaminate: Wash the surface with a mild surfactant (soap/water). Avoid bleach (strong oxidizer) which may react with the aldehyde residue.
Part 5: Final Destruction (Off-Site)
As a researcher, your responsibility ends at the Satellite Accumulation Area (SAA), but understanding the lifecycle builds trust in the process.
-
Method: The only acceptable destruction method is High-Temperature Incineration .
-
Why?
-
The nitro group requires high temperatures to ensure complete combustion and prevent the formation of toxic azo-intermediates.
-
The thiophene ring will produce Sulfur Dioxide (
) upon burning. The incineration facility must use wet scrubbers to capture these acid gases, preventing acid rain contribution.
-
-
Drain Disposal: STRICTLY PROHIBITED. This compound is toxic to aquatic life and must not enter municipal water systems.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
-
PubChem. (n.d.). Compound Summary for Nitro-thiophene derivatives (General Hazard Classification). National Library of Medicine.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
